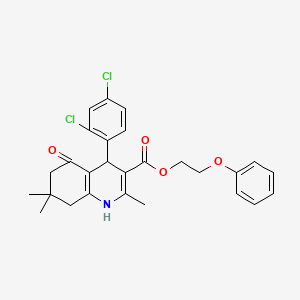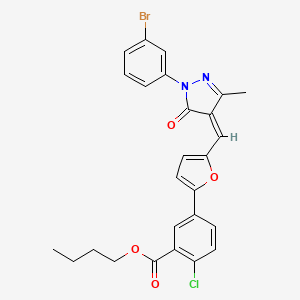![molecular formula C15H13N3O4 B11693271 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2-ヒドロキシフェニル)メチリデン]-2-(4-ニトロフェニル)アセトヒドラジドは、ヒドラゾン類に属する化学化合物です。この化合物は、2-ヒドロキシフェニル基と4-ニトロフェニル基の間にヒドラゾン結合が存在することを特徴としています。
準備方法
合成経路と反応条件
N'-[(E)-(2-ヒドロキシフェニル)メチリデン]-2-(4-ニトロフェニル)アセトヒドラジドの合成は、通常、2-ヒドロキシベンズアルデヒドと2-(4-ニトロフェニル)アセトヒドラジドの縮合反応を伴います。この反応は通常、エタノール溶媒中で還流条件下で行われます。反応混合物を加熱してヒドラゾン結合の形成を促進し、生成物はろ過と再結晶によって単離されます。
工業的生産方法
この化合物の具体的な工業的生産方法はあまり文献に記載されていませんが、一般的なアプローチは、ラボでの合成をスケールアップすることです。これには、収率と純度を高くするために反応条件を最適化することと、結晶化やクロマトグラフィーなどの効率的な精製技術を実装することが含まれます。
化学反応の分析
反応の種類
N'-[(E)-(2-ヒドロキシフェニル)メチリデン]-2-(4-ニトロフェニル)アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: この化合物は、特にニトロ基で求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や触媒的水素化などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して置換反応を促進することができます。
形成される主な生成物
酸化: ニトロオキシドの形成。
還元: アミノ誘導体の形成。
置換: 置換ヒドラゾンの形成。
科学研究への応用
N'-[(E)-(2-ヒドロキシフェニル)メチリデン]-2-(4-ニトロフェニル)アセトヒドラジドは、さまざまな科学研究への応用が検討されています。
化学: 配位化学において配位子として使用され、金属錯体を形成します。
生物学: 抗菌作用や抗酸化作用の可能性が調査されています。
医学: 抗炎症剤や抗癌剤としての可能性が研究されています。
科学的研究の応用
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
作用機序
N'-[(E)-(2-ヒドロキシフェニル)メチリデン]-2-(4-ニトロフェニル)アセトヒドラジドの作用機序には、生物学的標的との相互作用が含まれます。この化合物は水素結合を形成し、金属イオンと配位することができ、さまざまな生化学経路に影響を与える可能性があります。例えば、その抗酸化作用は、フリーラジカルを捕捉し、金属イオンをキレート化することにより、酸化損傷を防止する能力に起因しています。
類似化合物の比較
類似化合物
- N'-[(E)-(3-エトキシ-2-ヒドロキシフェニル)メチリデン]-2-(4-メトキシフェニル)アセトヒドラジド
- N'-[(E)-(2-ヒドロキシフェニル)メチリデン]-2-(1H-インドール-3-イル)アセトヒドラジド
独自性
N'-[(E)-(2-ヒドロキシフェニル)メチリデン]-2-(4-ニトロフェニル)アセトヒドラジドは、ヒドロキシフェニル基とニトロフェニル基の両方が存在するためにユニークであり、これは異なる電子特性と立体特性を付与します。これらの特徴は、その反応性と生物学的標的との相互作用に影響を与える可能性があり、さらなる研究開発のための興味深い化合物となっています。
類似化合物との比較
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of both a hydroxyphenyl and a nitrophenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
特性
分子式 |
C15H13N3O4 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H13N3O4/c19-14-4-2-1-3-12(14)10-16-17-15(20)9-11-5-7-13(8-6-11)18(21)22/h1-8,10,19H,9H2,(H,17,20)/b16-10+ |
InChIキー |
CGSSNDWGXFGLRE-MHWRWJLKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)


![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11693290.png)
